SnAP 2-Spiro-(4-Pip) M Reagent

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

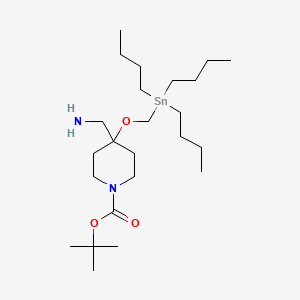

SnAP 2-Spiro-(4-Pip) M Reagent, also referred to as SnAP 2-spiro-(4-piperdine) morpholine, is a regioisomeric SnAP reagent . It has been extensively used in scientific experiments due to its remarkable properties.

Synthesis Analysis

SnAP 2-Spiro-(4-Pip) M Reagent can be prepared from N-Boc piperidone . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .Molecular Structure Analysis

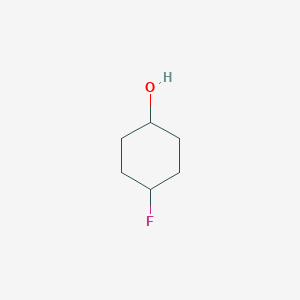

The molecular formula of SnAP 2-Spiro-(4-Pip) M Reagent is C24H50N2O3Sn . Its molecular weight is 533.385 .Chemical Reactions Analysis

SnAP Reagents provide a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions .Physical And Chemical Properties Analysis

SnAP 2-Spiro-(4-Pip) M Reagent is a liquid with a refractive index of n/D 1.492 and a density of 1.146 . It is stored at -20°C .科学的研究の応用

- Aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated in this process .

- These compounds have diverse applications in medicinal chemistry, materials science, and drug discovery .

- These rings are challenging to synthesize using traditional methods, making SnAP reagents valuable tools for accessing complex structures .

- Automation streamlines N-heterocycle formation, enhancing efficiency and reproducibility in chemical synthesis .

- Their expertise ensures the reagent’s practical applicability and opens up new avenues for its use in diverse chemical transformations .

N-Heterocycle Synthesis

C-Substituted Bicyclic and Spirocyclic Morpholines

Medium-Ring Saturated N-Heterocycles

Automated Synthesis Platforms

Collaboration with the Bode Research Group

Cross-Coupling Approaches

作用機序

Target of Action

The primary target of the SnAP 2-Spiro-(4-Pip) M Reagent is various aldehyde substrates . Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group. They play a crucial role in many biochemical processes and are commonly found in a variety of organic compounds.

Mode of Action

The SnAP 2-Spiro-(4-Pip) M Reagent interacts with its aldehyde targets to produce saturated N-heterocycles . The synthesis of these N-heterocycles requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .

Biochemical Pathways

The SnAP 2-Spiro-(4-Pip) M Reagent affects the biochemical pathway that leads to the formation of saturated N-heterocycles . These heterocycles are important structural motifs in many natural products and pharmaceuticals. The downstream effects of this pathway can lead to the synthesis of a variety of bioactive compounds.

Pharmacokinetics

The reagent is known to be air and moisture stable , which suggests it may have good stability and potentially favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of the SnAP 2-Spiro-(4-Pip) M Reagent is the formation of unprotected, saturated N-heterocyclic compounds, C-substituted bicyclic and spirocyclic morpholines . These compounds have potential applications in various fields, including medicinal chemistry and drug discovery.

Action Environment

The action of the SnAP 2-Spiro-(4-Pip) M Reagent is influenced by environmental factors such as temperature and the presence of air and moisture. The reagent is known to be air and moisture stable , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions.

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBKPKYDLQUOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COC1(CCN(CC1)C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O3Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

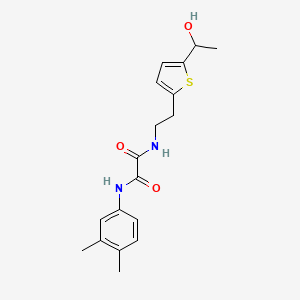

![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)

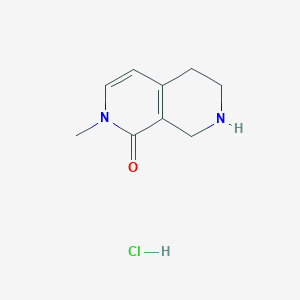

![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)

![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

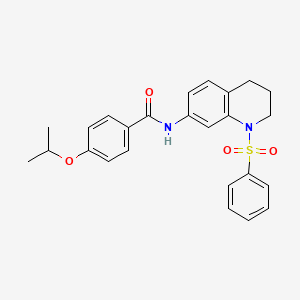

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)

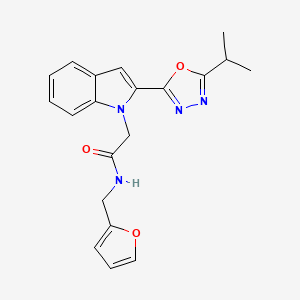

![2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2431085.png)